molecular formula C11H5Cl2FN2O3 B8504440 2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine

2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine

Cat. No. B8504440
M. Wt: 303.07 g/mol
InChI Key: OJZDPULGDINJTJ-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A mixture of 2-chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (1.306 g, 4.31 mmol) and NH4Cl (2.305 g, 43.1 mmol) in THF (108 mL) and MeOH (108 mL) was treated with zinc dust (2.82 g, 43.1 mmol) and stirred at RT for 1 h. The solids were removed via filtration through diatomaceous earth and the filtrate concentrated under reduced pressure to afford 5-chloro-4-((2-chloropyridin-4-yl)oxy)-2-fluoroaniline (100% yield assumed) as a brown solid which was used without purification. MS (ESI) m/z: 273.0 (M+H+).
Quantity
1.306 g
Type
reactant
Reaction Step One
Name
Quantity
2.305 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
2.82 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=2[Cl:19])[CH:5]=[CH:4][N:3]=1.[NH4+].[Cl-]>C1COCC1.CO.[Zn]>[Cl:19][C:10]1[C:9]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=2)=[CH:14][C:13]([F:15])=[C:12]([CH:11]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
1.306 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl
Name
Quantity
2.305 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
108 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
108 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.82 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed via filtration through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)F)OC1=CC(=NC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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